benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound features a benzodioxole group linked via a methanone to a piperazine ring, which is further connected to a 3-(4-ethoxyphenyl)-substituted triazolo[4,5-d]pyrimidine core. Its synthesis likely involves coupling reactions between the benzodioxole-carbonyl-piperazine intermediate and the triazolo-pyrimidine moiety, as inferred from analogous syntheses in and .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O4/c1-2-33-18-6-4-17(5-7-18)31-23-21(27-28-31)22(25-14-26-23)29-9-11-30(12-10-29)24(32)16-3-8-19-20(13-16)35-15-34-19/h3-8,13-14H,2,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWCYVDLBBBGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound benzo[d][1,3]dioxol-5-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole and pyrimidine rings. The synthetic pathways often utilize various coupling methods to achieve the desired molecular structure. While specific methodologies for this exact compound are scarce in the literature, related compounds have been synthesized using techniques such as:
- Aldol Condensation : This method is frequently employed in the formation of complex organic molecules.
- Diazonium Coupling Reactions : Used for introducing aromatic groups into the molecular structure.
Anticancer Activity
Recent studies indicate that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For example, a related compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin across various cancer cell lines:
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance anticancer efficacy while maintaining low toxicity to normal cells.
Antimicrobial Activity
Compounds containing benzodioxole structures have also shown promising antimicrobial activity. Studies have reported that certain derivatives possess good to moderate antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The presence of hydrophobic groups seems to correlate with increased antimicrobial potency:
| Compound | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 | |
| Compound E | S. aureus | 18 | |
| Compound F | Candida albicans | 12 |
The mechanisms underlying the biological activities of these compounds are multifaceted. Key pathways include:
- EGFR Inhibition : Certain derivatives inhibit epidermal growth factor receptor (EGFR) signaling, which is crucial in cancer proliferation.
- Apoptosis Induction : Studies have shown that some compounds trigger apoptosis in cancer cells via mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .
Case Studies
A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The study utilized various assays including:
- Cell Viability Assays : To determine cytotoxic effects on cancer cell lines.
- Flow Cytometry : For assessing apoptosis and cell cycle distribution.
Results indicated that specific structural modifications significantly enhanced therapeutic efficacy while minimizing cytotoxicity to healthy cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound may enhance metabolic stability compared to the benzyl group in , as ethoxy groups are less prone to oxidative degradation .
Core Heterocycle Influence :
- Triazolo-pyrimidines (target compound, ) exhibit strong π-π stacking interactions with kinase ATP-binding pockets, whereas imidazo-pyridines () offer broader selectivity profiles .
- Pyrazoles () with benzodioxole moieties show anticonvulsant effects, suggesting the target compound’s benzodioxole group may confer CNS permeability .
Synthetic Challenges: The triazolo-pyrimidine core requires regioselective synthesis to avoid isomers, as seen in ’s use of monochloroacetic acid for cyclization . Piperazine coupling (common in all compounds) often employs cesium carbonate or DIEA as bases, with solvent systems (e.g., DCM/EtOH) affecting yields .
Physicochemical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
